molecular formula C7H4F3N3 B2977378 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine CAS No. 2138085-67-1

4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine

Cat. No.: B2977378
CAS No.: 2138085-67-1
M. Wt: 187.125
InChI Key: KEMGNVQCRDBRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trifluoro-1H-1,3-benzodiazol-2-amine (CAS: 2138085-67-1) is a fluorinated benzodiazole derivative characterized by three fluorine atoms at positions 4, 5, and 6 of the benzodiazole ring. This compound, often abbreviated as ABIF3 in pharmacological studies , is commercially available from Enamine and other suppliers . Its structure combines the electron-withdrawing effects of fluorine substituents with the hydrogen-bonding capabilities of the primary amine group, making it a versatile scaffold in medicinal chemistry and materials science. Fluorination enhances metabolic stability, lipophilicity, and binding specificity, which are critical for drug design .

Properties

IUPAC Name

4,5,6-trifluoro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMGNVQCRDBRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine typically involves the fluorination of a benzodiazole precursor. One common method includes the reaction of 4,5,6-trifluoro-1H-1,3-benzodiazole with an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trifluoro-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives .

Scientific Research Applications

4,5,6-Trifluoro-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Fluorinated Benzodiazol-2-amine Derivatives

Compound Name Fluorine Positions Molecular Formula Key Properties/Applications Source Reference
4,5,6-Trifluoro-1H-1,3-benzodiazol-2-amine (ABIF3) 4, 5, 6 C₇H₄F₃N₃ High metabolic stability; used in ion channel inhibition studies Enamine
5,6-Difluoro-1H-1,3-benzodiazol-2-amine (ABIF2) 5, 6 C₇H₅F₂N₃ Moderate lipophilicity; HIF-1α pathway modulation Enamine
6-Fluoro-1H-1,3-benzodiazol-2-amine (ABIFβ) 6 C₇H₆FN₃ Baseline fluorinated analog; used in SAR studies Enamine
4-Fluoro-1H-1,3-benzodiazol-2-amine (ABIFα) 4 C₇H₆FN₃ Lower electron-withdrawing effect; less active in Hv1 channel assays Combi-Blocks
6,7-Difluoro-1H-1,3-benzodiazol-2-amine 6, 7 C₇H₅F₂N₃ Structural isomer of ABIF2; unclear biological activity ChemBK

Key Observations :

  • Positional Effects: ABIF3’s trifluorination enhances its binding affinity compared to mono- or di-fluorinated analogs. For example, ABIF3 outperforms ABIF2 in Hv1 channel inhibition due to increased electron-withdrawing effects and improved hydrophobic interactions .
  • Metabolic Stability: Fluorination at all three positions (ABIF3) reduces oxidative metabolism in hepatic microsomes, a feature absent in non-fluorinated benzodiazoles .
  • Solubility : Fluorination generally decreases aqueous solubility; ABIF3’s solubility is ~10 µM in PBS (pH 7.4), lower than ABIFα (25 µM) .

Halogen-Substituted Analogs

Table 2: Halogen-Substituted Benzodiazol-2-amines

Compound Name Substituent Molecular Formula Key Properties/Applications Source Reference
5,6-Dibromo-1H-1,3-benzodiazol-2-amine Br at 5, 6 C₇H₅Br₂N₃ Higher molecular weight (290.94 g/mol); potential DNA intercalator Biosynth
1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine CF₃ at 5; furan moiety C₁₃H₁₀F₃N₃O Enhanced π-stacking due to trifluoromethyl group; explored in kinase inhibition American Elements

Key Observations :

  • Bromine vs.
  • Trifluoromethyl Groups : The trifluoromethyl substituent in the furan-containing analog introduces steric bulk and electron-deficient regions, favoring interactions with hydrophobic enzyme pockets .

Non-Halogenated Derivatives

Table 3: Non-Halogenated Benzodiazol-2-amines

Compound Name Substituent Molecular Formula Key Properties/Applications Source Reference
1H-1,3-Benzodiazol-2-amine (Baseline) None C₇H₇N₃ Parent compound; used in G-quadruplex binding studies Sigma-Aldrich
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine Alkyl chain C₁₁H₁₄N₃ Improved lipophilicity; exploratory use in CNS-targeted therapies Custom synthesis

Key Observations :

  • Baseline Activity: The non-fluorinated parent compound binds TERRA G-quadruplexes with moderate affinity (Kd ~ 1.2 µM), while fluorination (e.g., ABIF3) disrupts this interaction due to steric and electronic effects .
  • Alkyl Modifications : N-alkylation (e.g., isobutyl group) enhances blood-brain barrier penetration, a property absent in fluorinated derivatives .

Biological Activity

4,5,6-Trifluoro-1H-1,3-benzodiazol-2-amine is a fluorinated derivative of benzodiazole with significant potential in medicinal chemistry. Its molecular formula is C7H4F3N3, and it has garnered attention for its biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight: 187.12 g/mol
  • CAS Number: 2138085-67-1

The biological activity of 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways involved are contingent on the specific application and context of use .

Anticancer Activity

Recent studies have indicated that 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine may act as an inhibitor of protein-protein interactions (PPIs), particularly in the context of oncogenic signaling pathways such as STAT3. In a study evaluating various benzothiadiazole derivatives, this compound exhibited notable inhibitory activity against STAT3 with an IC50 value of 15.8±0.6μM15.8\pm 0.6\,\mu M . The inhibition of STAT3 is significant because it plays a crucial role in tumorigenesis and cancer progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity remains limited. Further research is needed to elucidate these effects and determine the underlying mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
4,5,6-Trifluoro-1H-1,3-benzothiazol-2-amineBenzothiazole derivativeAnticancer activity
4,5,6-Trifluoro-1H-1,3-benzoxazol-2-amineBenzoxazole derivativeAntimicrobial properties

The presence of fluorine atoms in the benzodiazole structure enhances its lipophilicity and may contribute to its biological activity compared to other derivatives lacking such modifications.

Case Studies

Several case studies have explored the biological implications of 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine:

  • Inhibition of STAT3 : A study demonstrated that this compound could effectively inhibit STAT3 signaling pathways in cancer cells. The results indicated a dose-dependent response with significant inhibition at concentrations as low as 15μM15\mu M .
  • Antimicrobial Testing : In vitro assays have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. However, detailed results on specific bacterial strains remain to be published.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.